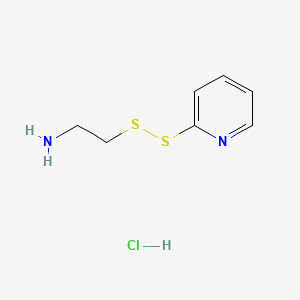
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride
Descripción general
Descripción
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology, nanotechnology, and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring linked to a disulfide bond, which plays a crucial role in its reactivity and biological interactions. Its molecular formula is with a molecular weight of 188.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as DNA and proteins.
- DNA Binding : Research indicates that complexes formed with this compound exhibit significant binding affinity to DNA, potentially causing structural changes that could be leveraged for therapeutic applications.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy.
1. Anti-Fibrotic Activity
A notable application of this compound is in the synthesis of novel pyrimidine derivatives aimed at treating fibrosis.
- Study Findings : Derivatives synthesized from this compound displayed promising anti-fibrotic activities, with IC50 values ranging from 45.69 μM to 45.81 μM against hepatic stellate cells (HSC-T6).
2. Nanotechnology
The compound is utilized in the functionalization of gold nanoparticles for biosensing applications.
- Research Outcomes : Functionalized gold nanoparticles demonstrated high specificity and sensitivity in detecting biomarkers, enhancing their applicability in medical diagnostics.
3. Pharmacological Research
In pharmacology, it serves as a precursor for developing new chemical entities.
- Preclinical Studies : Several derivatives have shown efficacy in treating neurological conditions during preclinical evaluations.
Case Study 1: Anti-Cancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations as low as 20 μM, suggesting its potential as an anti-cancer agent.
Case Study 2: DNA Interaction Studies
Another study explored the interaction between this compound and DNA using spectroscopic methods. The findings revealed that the compound could induce conformational changes in DNA, which may have implications for drug design targeting genetic material.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Thiazol-4-yldisulfanyl)ethanamine | C7H10N2S2 | Contains a thiazole ring |
| 3-(Pyridin-3-yldisulfanyl)propan-1-amine | C9H12N2S2 | Features a longer carbon chain |
| 2-(Benzothiazol-4-yldisulfanyl)ethanamine | C10H10N2S3 | Incorporates a benzothiazole moiety |
The distinct combination of the pyridine ring and disulfide bond in this compound allows it to participate effectively in redox chemistry and protein interactions, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














